3-(Benzenesulfinyl)-1-methylpyrrolidin-2-one
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Overview
Description
3-(Benzenesulfinyl)-1-methylpyrrolidin-2-one is an organic compound characterized by a benzenesulfinyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-1-methylpyrrolidin-2-one typically involves the reaction of benzenesulfinyl chloride with 1-methylpyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
3-(Benzenesulfinyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrrolidinone ring may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfinyl derivatives: Compounds with similar sulfinyl groups attached to different aromatic or heterocyclic rings.
Pyrrolidinone derivatives: Compounds with modifications on the pyrrolidinone ring
Uniqueness
3-(Benzenesulfinyl)-1-methylpyrrolidin-2-one is unique due to the combination of the benzenesulfinyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63914-40-9 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c1-12-8-7-10(11(12)13)15(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
FIMOIURTYGFEOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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